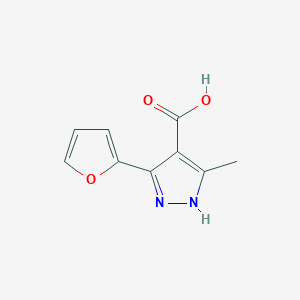

3-(furan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid

Description

3-(Furan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 5, a carboxylic acid moiety at position 4, and a furan-2-yl group at position 2.

Properties

IUPAC Name |

3-(furan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-5-7(9(12)13)8(11-10-5)6-3-2-4-14-6/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDIPPYJCPCGNDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C2=CC=CO2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The most widely reported method involves the cyclocondensation of substituted hydrazines with 1,3-diketones or their synthetic equivalents. For example:

Experimental Protocol (Adapted from CN111362874B )

-

Step 1 : Combine 2,2-difluoroacetyl chloride (1.1 eq) with α,β-unsaturated ester (1.0 eq) in dichloromethane at −30°C.

-

Step 2 : Add methylhydrazine (1.1 eq) dropwise, maintain pH 2–3 using HCl.

-

Step 3 : Cyclize at 40–85°C under reduced pressure (50–70 mm H₂O).

-

Step 4 : Acidify with 2 M HCl (pH 1–2), isolate crude product, and recrystallize in 35–45% ethanol/water.

Yield : 74.7–79.6%

Purity : 99.3–99.6% (HPLC)

Claisen Condensation Followed by Cyclization

Methodology (WO2017064550A1 )

-

Claisen condensation of ethyl difluoroacetate with ketene dithioacetals forms β-keto esters.

-

Cyclization with hydrazine hydrate at −20°C yields pyrazole-4-carboxylates.

-

Hydrolysis with NaOH (2 M) converts esters to carboxylic acids.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temp | −20°C to 25°C |

| Cyclization Time | 2–4 hours |

| Final Yield | 75–90% |

Multi-Step Synthesis via Pyrazole Ring Functionalization

Procedure (DeriPark Study )

-

Synthesize 4-benzoyl-5-phenyl-2,3-furandione from furan-2-carboxylic acid and benzoyl chloride.

-

Condense with (4-(trifluoromethyl)phenyl)hydrazine in ethanol under reflux (8 hours).

-

Oxidize the intermediate using KMnO₄ in acidic medium to introduce the carboxylic acid group.

Optimization Notes :

-

Catalyst : KI (0.6 eq) improves regioselectivity, reducing isomer formation.

-

Solvent : Ethanol/water mixtures (40–65%) enhance recrystallization efficiency.

Rearrangement Reactions from Pyrazole-5-carboxylates

Rearrangement Strategy (SciDirect )

Heating ethyl pyrazole-5-carboxylate in DMF at 120°C induces a-acyl shift to form the 4-carboxylate isomer. Subsequent hydrolysis with HCl yields the carboxylic acid.

Critical Parameters :

Microwave-Assisted Synthesis

Accelerated Cyclocondensation (Adapted from WO2020243582A1 )

-

Mix furan-2-carbaldehyde (1.0 eq) and methyl hydrazine (1.2 eq) in acetic acid.

-

Irradiate at 150 W (80°C) for 15 minutes.

-

Purify via flash chromatography (ethyl acetate/hexane, 3:7).

Advantages :

-

Time Reduction : 15 minutes vs. 6–8 hours conventional.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The pyrazole ring can be reduced to form dihydropyrazoles.

Substitution: Electrophilic substitution reactions can occur on the furan ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Furanones and carboxylic acids.

Reduction: Dihydropyrazoles.

Substitution: Halogenated furan derivatives.

Scientific Research Applications

Anticancer Activity

One of the most prominent applications of 3-(furan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid is its anticancer properties. Studies have demonstrated that derivatives of this compound exhibit potent cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | HepG2 (liver cancer) | 15.7 | |

| This compound | MCF7 (breast cancer) | 22.4 |

In a study published in Chemical & Pharmaceutical Bulletin, the compound showed significant activity against HepG2 cells, suggesting its potential as a lead compound for further development in cancer therapy .

Antimicrobial Properties

Another area of research involves the antimicrobial effects of this compound. Its derivatives have been tested against various bacterial strains, showing promising results.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

The results indicate that modifications to the pyrazole structure can enhance antimicrobial efficacy, making it a candidate for developing new antibiotics.

Material Science Applications

Beyond biological applications, this compound has shown potential in material science, particularly in polymer chemistry and nanotechnology.

Polymer Synthesis

The compound can be used as a monomer in the synthesis of novel polymers with tailored properties. Its ability to form stable bonds with other monomers allows for the creation of materials with specific mechanical and thermal characteristics.

Nanomaterials

Research has also explored its application in synthesizing nanomaterials, where it acts as a stabilizing agent or precursor for nanoparticles. These nanoparticles have applications in drug delivery systems due to their enhanced biocompatibility and targeted delivery capabilities.

Case Studies

- Study on Anticancer Activity : A comprehensive study assessed the anticancer potential of various pyrazole derivatives, including this compound, revealing its efficacy against liver and breast cancer cell lines .

- Antimicrobial Research : Another investigation focused on the antimicrobial properties of this compound against resistant bacterial strains, highlighting its potential as a new class of antibiotics .

Mechanism of Action

The mechanism of action of 3-(furan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes and receptors, modulating their activity. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

a. 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid (C₁₈H₁₆N₂O₂)

- Structure : Features phenyl groups at positions 1 and 3, with a methyl group at position 5 and a carboxylic acid at position 3.

- Comparison : The phenyl substituents enhance lipophilicity compared to the furan group in the target compound. The electron-withdrawing carboxylic acid at position 4 is common to both, but the furan’s electron-rich nature may increase reactivity toward electrophilic substitution .

b. 5-Phenyl-1H-pyrazole-3-carboxylic acid (C₁₀H₈N₂O₂)

- Structure : Carboxylic acid at position 3 and phenyl at position 5.

- Comparison: Positional isomerism shifts the acid group, altering hydrogen-bonding patterns.

Functional Group Variations

a. 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (C₁₂H₆ClF₆N₃O₂)

- Structure : Contains trifluoromethyl and chloropyridinyl groups.

- Comparison : The electron-withdrawing trifluoromethyl and chloro groups increase acidity (pKa) of the carboxylic acid compared to the furan-substituted compound. Such derivatives are often explored in agrochemicals due to enhanced metabolic stability .

b. 3-Methyl-5-(2-oxopropyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (C₁₄H₁₄N₂O₃)

a. 3-(4-Chloro-phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid amide (C₁₈H₁₅ClN₄O₂)

- Structure : Amide derivative with a chloro-phenyl group.

- Comparison : Conversion to amide derivatives (via coupling reagents like EDC/HOBt) is a common strategy to enhance bioavailability. The furan analog could similarly be derivatized for drug discovery, though its aromatic oxygen may improve solubility compared to chloro-substituted analogs .

b. Thiazolyl-pyrazoline derivatives

- Activity : Demonstrated anticancer properties via molecular docking studies, suggesting pyrazole-carboxylic acids with heterocyclic substituents (e.g., thiazole, furan) may target kinase enzymes .

Biological Activity

3-(Furan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the available literature on its biological activity, including antiviral, anti-inflammatory, and antimicrobial properties, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 192.17 g/mol. The structure features a pyrazole ring substituted with a furan moiety and a carboxylic acid group, which may contribute to its biological activity.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈N₂O₃ |

| Molecular Weight | 192.17 g/mol |

| Melting Point | 130 °C |

Antiviral Activity

Research indicates that pyrazole derivatives exhibit antiviral properties. For instance, compounds similar to this compound have been evaluated for their effectiveness against various viruses. A study highlighted the activity of certain pyrazolo compounds against the herpes simplex virus (HSV) and other viral pathogens, suggesting that structural modifications can enhance their efficacy as antiviral agents .

Case Study:

In vitro tests showed that derivatives with similar structures to 3-(furan-2-yl)-5-methyl-1H-pyrazole exhibited significant inhibition of HSV replication in Vero cells, with some compounds demonstrating an IC50 value as low as 50 μM .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has also been documented. Compounds containing the pyrazole ring have been shown to inhibit the production of pro-inflammatory cytokines in cell culture models. For example, studies have reported that certain pyrazole derivatives can suppress lipopolysaccharide (LPS)-induced tumor necrosis factor alpha (TNF-α) production in peripheral blood mononuclear cells (PBMCs) .

Research Findings:

A specific study found that administration of pyrazole derivatives significantly reduced carrageenan-induced paw edema in animal models, indicating their potential as anti-inflammatory agents comparable to established drugs like tacrolimus .

Antimicrobial Activity

The antimicrobial properties of this compound and its derivatives have been explored against various bacterial strains. Pyrazoles are known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Efficacy of Pyrazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(furan-2-yl)-5-methyl-1H-pyrazole | Staphylococcus aureus | 32 µg/mL |

| 3-(furan-2-yl)-5-methyl-1H-pyrazole | Escherichia coli | 64 µg/mL |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(furan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid?

- Methodological Answer : The compound can be synthesized via cyclocondensation of precursors such as ethyl acetoacetate, DMF-DMA, and furan-2-carboxaldehyde, followed by hydrolysis. For example, analogous pyrazole-4-carboxylic acid derivatives are prepared by cyclizing β-keto esters with hydrazines, followed by basic hydrolysis to yield the carboxylic acid . Modifications include using phenylhydrazine or substituted hydrazines to introduce aryl groups at the N1 position. Post-synthesis purification often involves recrystallization from ethanol-acetic acid mixtures .

Q. How can structural characterization be performed for this compound?

- Methodological Answer :

- X-ray Diffraction (XRD) : Single-crystal XRD is used to determine molecular geometry and intermolecular interactions (e.g., hydrogen bonding). For related pyrazole derivatives, XRD confirmed planar configurations and π-π stacking .

- Spectroscopy :

- FTIR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid).

- NMR : NMR can resolve furan protons (δ 6.3–7.4 ppm) and pyrazole methyl groups (δ 2.1–2.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

Q. What solvents and reaction conditions are optimal for synthesizing pyrazole-4-carboxylic acid derivatives?

- Methodological Answer :

- Solvents : Polar aprotic solvents like DMF or DMSO are preferred for cyclocondensation due to their ability to stabilize intermediates. Hydrolysis is typically performed in aqueous NaOH or KOH .

- Catalysts : KCO or NaH facilitates nucleophilic substitutions in aryloxy-pyrazole syntheses .

- Temperature : Cyclocondensation reactions often require reflux (80–100°C), while hydrolysis proceeds at room temperature or mild heating (40–60°C) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilic/nucleophilic sites. For example, DFT studies on 5-methyl-1-phenylpyrazole-4-carboxylic acid revealed a HOMO-LUMO gap of ~4.5 eV, indicating moderate reactivity .

- Molecular Electrostatic Potential (MEP) : Maps identify regions of electron density for hydrogen bonding or electrophilic attack .

- Software : Gaussian 09 or ORCA with B3LYP/6-311++G(d,p) basis set is commonly used .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- Dynamic Effects : Investigate tautomerism (e.g., keto-enol equilibria) using variable-temperature NMR. For pyrazoles, rapid proton exchange between N1 and N2 positions can simplify splitting at room temperature but split peaks at low temperatures .

- Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., unhydrolyzed esters or oxidation products) .

Q. What strategies optimize yield in multi-step syntheses involving furan and pyrazole moieties?

- Methodological Answer :

- Stepwise Protection : Protect the furan oxygen with acetyl groups during pyrazole formation to prevent side reactions .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours under reflux) and improves yield by 10–15% .

- Catalytic Systems : Pd(PPh) or CuI enhances cross-coupling reactions for aryl-substituted derivatives .

Q. How to evaluate the biological activity of this compound, such as enzyme inhibition?

- Methodological Answer :

- In Vitro Assays :

- Cyclooxygenase (COX) Inhibition : Use a colorimetric assay with prostaglandin H synthase and TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) to measure IC values .

- Antimicrobial Screening : Test against Gram-positive/negative bacteria via broth microdilution (MIC determination) .

- Molecular Docking : AutoDock Vina predicts binding affinities to target proteins (e.g., COX-2 or fungal lanosterol demethylase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.